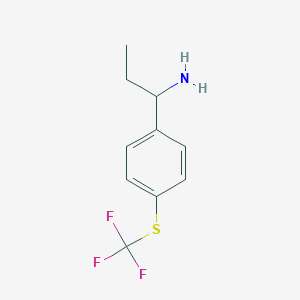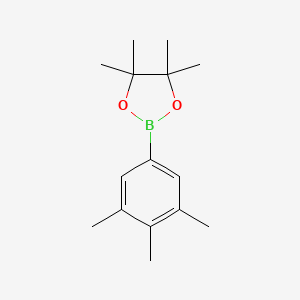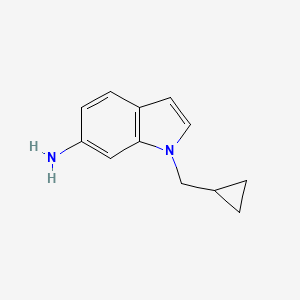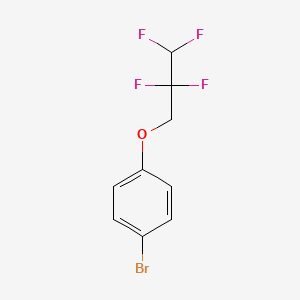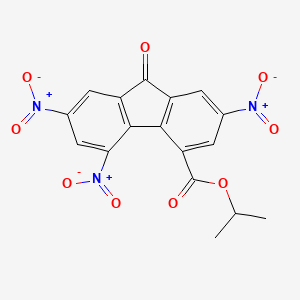
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate typically involves the esterification of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, advanced purification techniques like chromatography may be employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new fluorinated compounds with different functional groups.
Scientific Research Applications
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- moiety, which can interact with various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,2,3,3,4,4,5,5,6,6,7-dodecafluoro-1-heptanol: A closely related compound with similar fluorination but lacking the benzoate ester group.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and material science.
Uniqueness
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, benzoate is unique due to the presence of both the highly fluorinated heptanol moiety and the benzoate ester group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
87926-00-9 |
|---|---|
Molecular Formula |
C14H10F12O3 |
Molecular Weight |
454.21 g/mol |
IUPAC Name |
benzoic acid;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol |
InChI |
InChI=1S/C7H4F12O.C7H6O2/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;8-7(9)6-4-2-1-3-5-6/h2,20H,1H2;1-5H,(H,8,9) |
InChI Key |
HBGAOXNSFWMBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


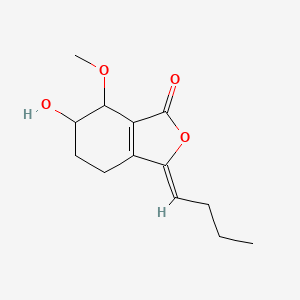
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
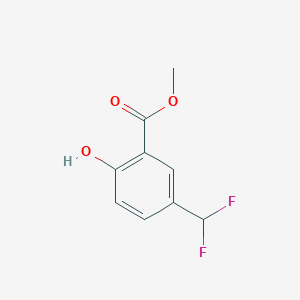
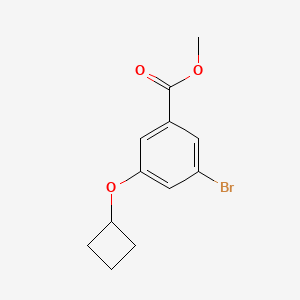
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)
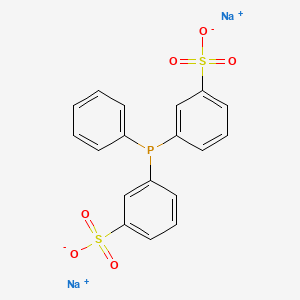
methanone](/img/structure/B15092027.png)

